molecular formula C18Cl15O4P B13742253 Pentachlorophenyl phosphate CAS No. 4062-20-8

Pentachlorophenyl phosphate

Cat. No.: B13742253
CAS No.: 4062-20-8
M. Wt: 842.9 g/mol
InChI Key: SGYDKALSBFBIFE-UHFFFAOYSA-N
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Description

Pentachlorophenyl phosphate is an organophosphorus compound characterized by the presence of five chlorine atoms attached to a phenyl ring, which is further bonded to a phosphate group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenyl phosphate can be synthesized through the reaction of pentachlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{Cl}_5\text{OPOCl}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of pentachlorophenol to this compound. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form pentachlorophenol and phosphoric acid.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation and Reduction: Various oxidizing or reducing agents under controlled conditions.

Major Products

    Hydrolysis: Pentachlorophenol and phosphoric acid.

    Substitution: Substituted pentachlorophenyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Pentachlorophenyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Employed in studies involving enzyme inhibition and as a tool to investigate biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentachlorophenyl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound with similar chemical properties but without the phosphate group.

    Trichlorophenyl phosphate: A compound with three chlorine atoms on the phenyl ring and a phosphate group.

    Tetrachlorophenyl phosphate: A compound with four chlorine atoms on the phenyl ring and a phosphate group.

Uniqueness

Pentachlorophenyl phosphate is unique due to the presence of five chlorine atoms, which enhances its reactivity and makes it a valuable reagent in various chemical reactions. Its phosphate group also contributes to its versatility in different applications, distinguishing it from other chlorinated phenyl compounds.

Properties

CAS No.

4062-20-8

Molecular Formula

C18Cl15O4P

Molecular Weight

842.9 g/mol

IUPAC Name

tris(2,3,4,5,6-pentachlorophenyl) phosphate

InChI

InChI=1S/C18Cl15O4P/c19-1-4(22)10(28)16(11(29)5(1)23)35-38(34,36-17-12(30)6(24)2(20)7(25)13(17)31)37-18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

SGYDKALSBFBIFE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OP(=O)(OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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